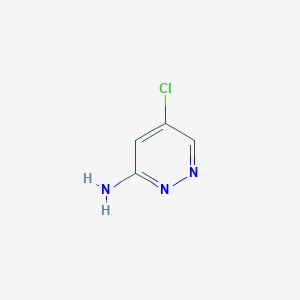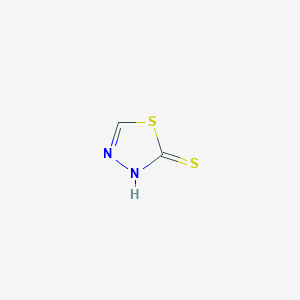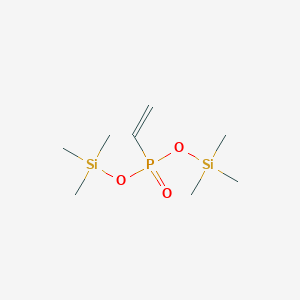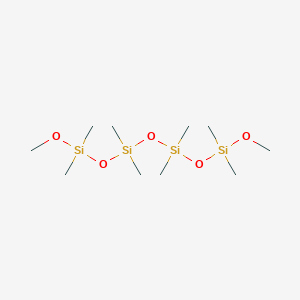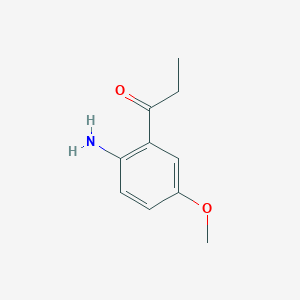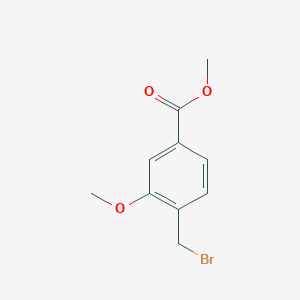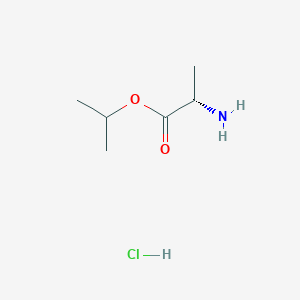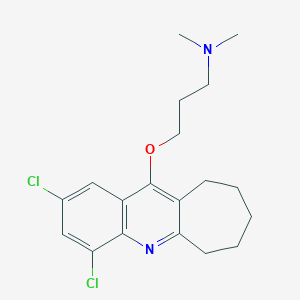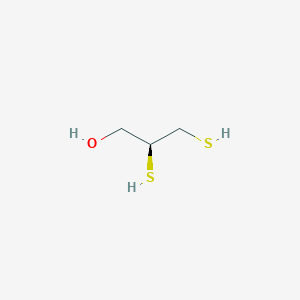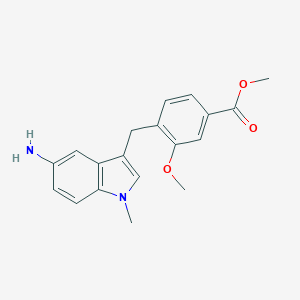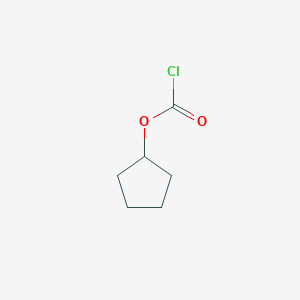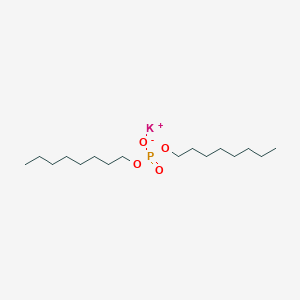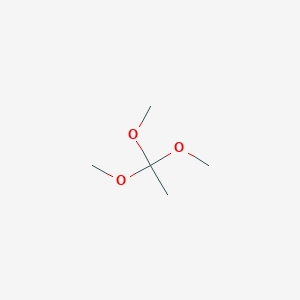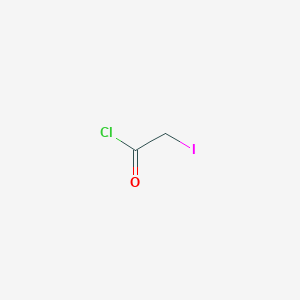
Iodoacetyl chloride
概要
説明
Iodoacetyl chloride is a compound that is not directly mentioned in the provided papers, but its related chemistry can be inferred from the synthesis and reactions of similar iodo-containing compounds. For instance, iodoacetylene is prepared from ethynylmagnesium bromide or tributyl(ethynyl)tin with iodine and used in cyclization reactions to produce iodoisoxazole derivatives . Additionally, N-(2-iodophenyl)trifluoroacetimidoyl chlorides serve as starting materials for the synthesis of various heterocycles, indicating the reactivity of iodo-substituted chlorides in organic synthesis .
Synthesis Analysis
The synthesis of iodo-containing compounds is highlighted in several studies. Iodoacetylene is synthesized in situ and used as a dipolarphile in [2 + 3] cyclization reactions . N-(2-iodophenyl)trifluoroacetimidoyl chlorides are synthesized via a mild two-step reaction involving addition-elimination/arylation processes . The synthesis of ortho-iodo arylcarbonyl compounds is achieved through iodine chloride-mediated iodo-demanganation . These methods demonstrate the versatility of iodine and related compounds in the synthesis of various iodinated organic molecules.
Molecular Structure Analysis
While the molecular structure of iodoacetyl chloride is not directly analyzed in the provided papers, the structure of related iodo-compounds is inferred through their reactivity. For example, the regioisomeric preferences in the orthomanganation of meta-substituted acetophenones suggest the influence of iodine's position on the molecular structure and reactivity . The molecular structures of the synthesized compounds are often confirmed by spectroscopic methods, which are implied in the papers.
Chemical Reactions Analysis
The chemical reactivity of iodo-containing compounds is well-documented. Iodoacetylene participates in [2 + 3] cyclization reactions to form isoxazole derivatives . Iodo-substituted chlorides are used in the synthesis of heterocycles through C-H bond functionalization . Iodosulfonamidation of peracetylated glycals with iodine chloride as a source of iodonium ion leads to 1,2-di-nitrogenated sugars . These reactions showcase the diverse chemical transformations that iodo compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of iodoacetyl chloride can be deduced from the behavior of similar compounds. For example, the stability of iodoacetylene and its ability to participate in cyclization reactions suggest that iodoacetyl chloride would also be a reactive species in organic synthesis . The use of iodine chloride in iodosulfonamidation reactions indicates that iodo compounds can act as electrophiles in the presence of suitable nucleophiles . The solubility and reactivity of these compounds in various solvents, such as carbon tetrachloride or acetone, also provide insights into their physical properties .
科学的研究の応用
Protein Research and Modification
Iodoacetyl chloride has been utilized in various scientific research applications, particularly in the field of protein research. One notable application is in the specific modification of erythrocyte membrane proteins. Treatment of erythrocytes with radioactive iodoacetate, a compound related to iodoacetyl chloride, results in the specific modification of one of the membrane proteins. This specificity is key for understanding protein functions and interactions within cellular membranes (Carraway & Shin, 1972).
Investigation of Biochemical Reactions
Research on the mode of action of halogen-containing thiol alkylating agents, including iodoacetic acid (closely related to iodoacetyl chloride), has provided insights into biochemical reactions in insects. Studies on the effect of iodoacetic acid on choline acetylase in insects have shown that it does not inhibit enzymatic activity even at high doses, offering valuable information on enzyme resistance and potential targets for insect control (Boccacci, Natalizi, & Bettini, 1960).
Development of Radiopharmaceuticals
In the field of nuclear medicine, iodoacetyl chloride derivatives, such as iodoacetamidyl-3,6-dioxaoctanediamine biotin, have been used in the preparation of high effective specific activity technetium-99m radiopharmaceuticals. This application highlights the role of iodoacetyl chloride in facilitating the development of diagnostic agents in medical imaging (Kao, Baidoo, & Lever, 1997).
Environmental and Water Treatment Studies
Iodoacetyl chloride-related compounds have been studied in the context of environmental science, particularly concerning the formation of disinfection by-products in water treatment. The research into iodo-trihalomethane and iodo-acid disinfection by-products, which can be highly genotoxic or cytotoxic, provides essential information for improving water treatment processes to reduce potential health risks (Duirk et al., 2011).
Contributions to Public Health Policy
The scientific research into iodine deficiency and its elimination, which relates to compounds like iodoacetyl chloride, has contributed significantly to public health policy. Research findings have been instrumental in the development of national programs for the control of iodine deficiency disorders, demonstrating the impact of scientific research on policy formulation and public health outcomes (Pretell, 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-iodoacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClIO/c3-2(5)1-4/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVMPWANOMFSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958985 | |
| Record name | Iodoacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodoacetyl chloride | |
CAS RN |
38020-81-4 | |
| Record name | Iodoacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38020-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodoacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038020814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodoacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodoacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



